molecular formula C13H14N2O2 B5833488 1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone

1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone

Cat. No.: B5833488
M. Wt: 230.26 g/mol
InChI Key: BNWHJXUTANUZIZ-UHFFFAOYSA-N
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Description

1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone is a complex organic compound with a unique structure that includes an imidazole ring, a hydroxy group, and a methylphenyl group

Preparation Methods

The synthesis of 1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone can be achieved through several synthetic routes. One common method involves the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, in industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and imidazole ring play crucial roles in its reactivity and binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone can be compared with similar compounds such as 1-(2-hydroxy-4-methoxyphenyl)ethanone and 1-(2-hydroxy-4-methylphenyl)ethanone These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities

Properties

IUPAC Name

1-[3-hydroxy-5-methyl-2-(4-methylphenyl)imidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-6-11(7-5-8)13-14-9(2)12(10(3)16)15(13)17/h4-7,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHJXUTANUZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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